N-Decyl-D-gluconamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

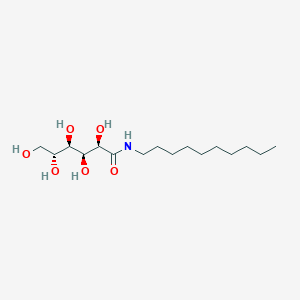

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO6/c1-2-3-4-5-6-7-8-9-10-17-16(23)15(22)14(21)13(20)12(19)11-18/h12-15,18-22H,2-11H2,1H3,(H,17,23)/t12-,13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REISOHCMNXKYLD-APIJFGDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501319033 | |

| Record name | N-Decyl-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18375-62-7 | |

| Record name | N-Decyl-D-gluconamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18375-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Decyl-D-gluconamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018375627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Decyl-D-gluconamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501319033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-decyl-D-gluconamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Bio-Inspired Surfactant for Advanced Applications

An In-Depth Technical Guide to N-Decyl-D-gluconamide: Properties, Behavior, and Applications

This compound (CAS No. 18375-62-7) is a non-ionic surfactant of significant interest in biochemical and pharmaceutical research. Its structure, derived from the natural sugar D-glucose, imparts a unique combination of effective detergency and biocompatibility. Unlike ionic surfactants, which carry a net electrical charge, this compound's neutral headgroup makes it exceptionally mild and less likely to denature sensitive proteins. This characteristic is paramount in applications such as the solubilization and stabilization of membrane proteins for structural and functional studies. This guide provides a comprehensive overview of its chemical and physical properties, its behavior in aqueous solutions, and validated protocols for its characterization and use.

Molecular Structure and Synthesis

The defining feature of this compound is its amphiphilic nature, consisting of two distinct moieties:

-

A Hydrophilic "Head": This is a linear D-gluconamide group, derived from D-gluconic acid. It contains five hydroxyl (-OH) groups, which are capable of extensive hydrogen bonding with water, rendering this part of the molecule highly water-soluble.[1]

-

A Hydrophobic "Tail": This is a ten-carbon alkyl chain (n-decyl group) that is repelled by water and preferentially interacts with non-polar environments, such as lipids or the hydrophobic cores of proteins.

These two components are joined by a stable amide linkage.[1] The specific stereochemistry of the headgroup is (2R,3S,4R,5R), inherited from its D-gluconic acid precursor.[1]

The conventional synthesis route involves the reaction of D-glucono-1,5-lactone with decylamine, typically in a suitable solvent like methanol.[1] This reaction opens the lactone ring and forms the stable amide bond, yielding the final product.

Core Physicochemical Properties

The bulk properties of this compound are critical for its handling, formulation, and application. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide | [1][2] |

| CAS Number | 18375-62-7 | [1] |

| Molecular Formula | C₁₆H₃₃NO₆ | [1][3] |

| Molecular Weight | 335.44 g/mol | [1][2][3] |

| Appearance | Solid at room temperature | [1] |

| Density | 1.166 g/cm³ | [1] |

| Boiling Point | 638.9°C at 760 mmHg | [1] |

| Flash Point | 340.2°C | [1] |

| Solubility | Good solubility in polar solvents (e.g., water) | [1] |

Behavior in Aqueous Solution: Micellization and the Critical Micelle Concentration (CMC)

The most important functional characteristic of a surfactant is its ability to self-assemble in solution. Below a certain concentration, this compound dissolves as individual molecules (monomers). As the concentration increases, the hydrophobic tails of the monomers begin to aggregate to minimize their contact with water. This cooperative process leads to the formation of thermodynamically stable, colloidal-sized aggregates called micelles .[4]

In a typical micelle, the hydrophobic decyl tails form a non-polar core, while the hydrophilic gluconamide headgroups form an outer shell, remaining in contact with the aqueous solvent. This transition from monomers to micelles occurs at a specific concentration known as the Critical Micelle Concentration (CMC) .[4]

Caption: Self-assembly of surfactant monomers into a micelle at the CMC.

The specific CMC value for this compound is not widely reported in scientific literature.[5] However, the CMC is heavily influenced by the length of the hydrophobic alkyl chain; for a homologous series of surfactants, a longer chain leads to a lower CMC because the greater hydrophobicity provides a stronger driving force for micellization.[5] We can therefore estimate its behavior by comparing it to structurally similar non-ionic surfactants.

| Surfactant | Alkyl Chain Length | Class | CMC (mM) |

| Octyl Glucoside | C8 | Glucoside | 20–25 |

| This compound | C10 | Gluconamide | Not Readily Available [5] |

| Decyl Glucoside | C10 | Glucoside | 0.8–2.2 |

| Dodecyl Maltoside (DDM) | C12 | Maltoside | 0.17 |

Given that Decyl Glucoside (C10 tail) has a CMC around 2 mM, it is reasonable to infer that this compound would have a CMC in a similar low-millimolar range, likely lower than its C8 analog (N-Octyl-D-gluconamide) and higher than a C12 analog.

Key Applications in Drug Development and Research

The primary application for this compound and related mild, non-ionic surfactants is the extraction and solubilization of integral membrane proteins.[3] These proteins reside within the lipid bilayer of cells and are notoriously difficult to study due to their insolubility in aqueous buffers.

The solubilization process works as follows:

-

Membrane Disruption: When introduced to a cell membrane preparation at a concentration above the CMC, the surfactant monomers partition into the lipid bilayer.

-

Micelle Formation: As more surfactant is added, the bilayer is disrupted, and mixed micelles are formed containing membrane proteins, lipids, and surfactant molecules.

-

Stabilization: The hydrophobic transmembrane domains of the protein are shielded from water by the hydrophobic core of the detergent micelle, while the hydrophilic domains remain exposed to the aqueous buffer, thus keeping the protein soluble and stable.

The mild, non-denaturing nature of this compound is crucial for preserving the protein's native three-dimensional structure and, consequently, its biological function.[2] This allows for subsequent purification and analysis by techniques such as cryo-electron microscopy (CryoEM) or functional assays.[6]

Experimental Protocol: Determination of Critical Micelle Concentration by Surface Tensiometry

This protocol describes a robust, self-validating method to determine the CMC of this compound.

Causality and Principle: Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactant monomers are surface-active, meaning they preferentially adsorb at the air-water interface, disrupting the cohesive forces between water molecules and thus lowering the surface tension. As surfactant concentration increases, the surface becomes saturated with monomers. Any further addition of surfactant above this point (the CMC) results in the formation of micelles within the bulk solution rather than further packing at the surface. Consequently, the surface tension remains relatively constant above the CMC.[4] The CMC is identified as the inflection point in a plot of surface tension versus the logarithm of surfactant concentration.[5]

Materials:

-

This compound powder

-

High-purity water (e.g., 18.2 MΩ·cm)

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Magnetic stirrer and stir bars

Step-by-Step Methodology:

-

Prepare Stock Solution: Accurately weigh a sufficient amount of this compound to prepare a concentrated stock solution (e.g., 50 mM) in high-purity water. Ensure complete dissolution.

-

Create Dilution Series: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.01 mM to 20 mM). Using a logarithmic dilution series is efficient.

-

Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, typically using high-purity water. Ensure the probe (ring or plate) is impeccably clean.

-

Measure Surface Tension:

-

Start with the most dilute solution and proceed to the most concentrated to minimize cross-contamination.

-

Pour the sample into the measurement vessel and allow it to equilibrate to a constant temperature (e.g., 25°C).

-

Measure the surface tension. Record the value once it is stable.

-

Thoroughly clean and dry the probe between each measurement.

-

-

Data Analysis:

-

Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting plot should show two distinct linear regions: a steeply declining slope at low concentrations and a plateau (near-zero slope) at high concentrations.

-

Fit a straight line to each of these two regions.

-

The CMC is the concentration corresponding to the intersection point of these two lines.

-

Caption: Workflow for CMC determination using the surface tension method.

Safety and Handling

-

Hazards: This class of chemical is typically classified as causing serious eye damage/irritation (GHS Category 1 or 2A) and may cause skin irritation (GHS Category 2).[1] It may also be harmful if swallowed.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1][7]

-

Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.

-

First Aid:

-

Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][7]

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical advice.

-

Always consult the specific SDS provided by the supplier before handling any chemical.

References

- A Comparative Analysis of N-alkyl-D-gluconamides as High-Efficacy Surfactants. (n.d.). BenchChem. Retrieved January 13, 2026.

- A Comparative Analysis of the Critical Micelle Concentration of N-Hexyl-D-gluconamide and Alternative Non-ionic Surfactants. (n.d.). BenchChem. Retrieved January 13, 2026.

-

Gaudin, N., et al. (2001). Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides. Journal of Colloid and Interface Science, 240(2), 552-558. [Link]

- This compound - 18375-62-7. (n.d.). Vulcanchem. Retrieved January 13, 2026.

- A Comparative Guide: N-Hexyl-D-gluconamide vs. Octyl glucoside for Membrane Protein Extraction. (n.d.). BenchChem. Retrieved January 13, 2026.

- Decyl glucoside SDS, 58846-77-8 Safety Data Sheets. (2019). ECHEMI. Retrieved January 13, 2026.

- Solubilization of Membrane Proteins. (n.d.). Sigma-Aldrich. Retrieved January 13, 2026.

-

Scholtysek, P. M., et al. (1989). Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine. Biochimica et Biophysica Acta (BBA) - Biomembranes, 979(1), 90-98. [Link]

- Scheme 1 Synthesis of the decyl glycoside of D-glucose. (n.d.).

-

Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation. (2022). Biochemical Society Transactions, 50(2), 901-910. [Link]

- SAFETY DATA SHEET DECYL GLUCOSIDE. (n.d.). Natural Bulk Supplies. Retrieved January 13, 2026.

- Safety Data Sheet: Decyl glucoside. (n.d.). Carl Roth. Retrieved January 13, 2026.

- Safety Data Sheet: Decyl glucoside (UK). (n.d.). Carl Roth. Retrieved January 13, 2026.

- Critical micelle concentration. (n.d.). Wikipedia. Retrieved January 13, 2026.

- Solubilization of Membrane Proteins using designed protein WRAPS. (2025). bioRxiv. Retrieved January 13, 2026.

-

A Surfactant Concentration Model for the Systematic Determination of the Critical Micellar Concentration and the Transition Width. (2020). Molecules, 25(21), 5188. [Link]

-

Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. (2024). RSC Advances, 14(1), 1-10. [Link]

-

Critical Micelle Concentrations in Surfactant Mixtures and Blends by Simulation. (2021). Langmuir, 37(22), 6806-6815. [Link]

- Surface tension at CMC (γCMC) and critical micelle concentrations (CMC) values of gemini alkyldeoxy-D-glucitolammonium surfactants. (2014). PLOS ONE. Retrieved January 13, 2026.

-

N-(β-D-Glucopyranosyl)- and N-(2-acetamido-2-deoxy-β-D-glucopyranosyl) amides as inhibitors of glycogen phosphorylase. (2007). Bioorganic & Medicinal Chemistry, 15(15), 5126-5136. [Link]

-

Synthesis of n-dodecyl glucoside by direct method. (2008). Journal of Chemical Industry and Engineering (China), 59(1), 224-228. [Link]

-

A Simplified Preparation of N-Acetyl-D-glucosamine. (1956). Bulletin of the Chemical Society of Japan, 29(4), 542-542. [Link]

-

Synthesis and characterization of N-octanoyl-beta-D-glucosylamine, a new surfactant for membrane studies. (1993). Biochimica et Biophysica Acta (BBA) - Biomembranes, 1148(1), 47-56. [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. Solubilization of bacterial membrane proteins using alkyl glucosides and dioctanoyl phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methods for the solubilisation of membrane proteins: the micelle-aneous world of membrane protein solubilisation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. naturalbulksupplies.com [naturalbulksupplies.com]

An In-depth Technical Guide to the Synthesis and Purification of N-Decyl-D-gluconamide

Introduction: The Significance of N-Decyl-D-gluconamide in Research and Development

This compound (CAS No. 18375-62-7) is a non-ionic surfactant of significant interest in the pharmaceutical and biotechnological sectors.[1] Its amphiphilic nature, stemming from a hydrophilic D-gluconamide headgroup and a hydrophobic ten-carbon alkyl chain, allows it to effectively interact with both aqueous and non-polar environments. This unique characteristic makes it a valuable tool for researchers, scientists, and drug development professionals.

Derived from renewable resources, N-alkyl-D-gluconamides are noted for their biodegradability and low toxicity, positioning them as sustainable alternatives to conventional surfactants. Their applications are diverse, ranging from enhancing the solubility of poorly water-soluble drugs to acting as stabilizing agents in complex formulations. This guide provides a comprehensive overview of the synthesis and purification of this compound, offering detailed protocols and the scientific rationale behind the experimental choices.

Chemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application.

| Property | Value | Source |

| IUPAC Name | (2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide | [1][2] |

| CAS Number | 18375-62-7 | [1][2][3][4] |

| Molecular Formula | C₁₆H₃₃NO₆ | [1][2][3][4] |

| Molecular Weight | 335.44 g/mol | [1][2][4] |

| Physical State | Solid at room temperature | [1] |

| Boiling Point | 638.9°C at 760 mmHg | [1][4] |

| Flash Point | 340.2°C | [1][4] |

| Density | 1.166 g/cm³ | [4] |

Synthesis of this compound: A Step-by-Step Approach

The most common and efficient method for synthesizing this compound is the direct amidation of D-glucono-1,5-lactone with decylamine. This reaction involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the lactone, leading to the opening of the cyclic ester and the formation of the corresponding amide.

Reaction Mechanism: The Chemistry Behind the Synthesis

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of decylamine attacks the carbonyl carbon of the D-glucono-1,5-lactone. This forms a tetrahedral intermediate, which then collapses, breaking the ester bond of the lactone and forming the stable amide bond. The reaction is typically carried out in a polar protic solvent, such as methanol, which can help to stabilize the intermediates and facilitate proton transfer steps.

Caption: Mechanism of this compound Synthesis.

Detailed Experimental Protocol for Synthesis

This protocol outlines a reliable method for the synthesis of this compound in a laboratory setting.

Materials:

-

D-glucono-1,5-lactone

-

Decylamine

-

Methanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve D-glucono-1,5-lactone in anhydrous methanol. A typical starting concentration would be in the range of 0.5 to 1.0 M.

-

Addition of Amine: To the stirred solution of D-glucono-1,5-lactone, add an equimolar amount of decylamine dropwise at room temperature. A slight excess of the amine (e.g., 1.05 equivalents) can be used to ensure complete conversion of the lactone.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature for 24 to 48 hours. Gentle heating (e.g., to 40-50 °C) can be employed to accelerate the reaction rate.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5][6] A suitable mobile phase would be a mixture of a polar and a non-polar solvent, such as ethyl acetate/hexane or chloroform/methanol, with the ratio adjusted to achieve good separation between the starting materials and the product. The spots can be visualized using a suitable stain, such as potassium permanganate or iodine vapor.

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), the solvent is removed under reduced pressure using a rotary evaporator. This will yield the crude this compound as a solid or a viscous oil.

Purification of this compound: Achieving High Purity

Purification of the crude product is essential to remove any unreacted starting materials and by-products. Recrystallization is the most effective and commonly used method for obtaining high-purity this compound.

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound in a particular solvent at different temperatures.[7][8] An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[9] As the hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor.

Caption: Workflow for the Purification of this compound.

Detailed Protocol for Recrystallization

Solvent Selection: The choice of solvent is critical for successful recrystallization. For this compound, polar solvents are generally suitable. Ethanol has been reported to be an effective solvent for the recrystallization of similar N-alkyl-gluconamides.[8] A solvent system, such as a mixture of ethanol and water or acetone and hexane, can also be employed to fine-tune the solubility characteristics.[10]

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

-

Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.[8] The solution should then be heated for a few minutes and hot-filtered to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is important for the formation of large, well-defined crystals. The cooling process can be further enhanced by placing the flask in an ice bath.

-

Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities from the mother liquor.

-

Drying: Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

-

Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the compound.[11][12][13] The spectra should show the characteristic peaks corresponding to the protons and carbons of the decyl chain and the gluconamide headgroup.

-

Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and purification of this compound. By understanding the underlying chemical principles and following the outlined procedures, researchers, scientists, and drug development professionals can confidently produce this valuable non-ionic surfactant for their specific applications. The methods described herein are robust and can be adapted for various scales of production, ensuring a reliable supply of high-purity this compound for advancing research and development in the pharmaceutical and biotechnology fields.

References

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

-

Reddit. (2018, November 20). An ideal recrystallization solvent. r/chemhelp. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of the decyl glycoside of D-glucose. Retrieved from [Link]

-

ResearchGate. (n.d.). 1D 1 H-NMR spectra of glucose (Glc), and its derivatives: glucosamine (GlcNH 2 ). Retrieved from [Link]

- Gona, S., et al. (2018). Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides. Methods in molecular biology (Clifton, N.J.), 1728, 175–183.

- Google Patents. (n.d.). CN102786558A - Preparation method of decyl glucopyranoside.

-

ResearchGate. (2008). Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. Retrieved from [Link]

- PubMed. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides.

-

ResearchGate. (n.d.). Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides. Retrieved from [Link]

- PubMed. (1984). Thin-layer chromatography of hyaluronate oligosaccharides. Journal of Biochemistry, 96(3), 721-725.

-

Organic Syntheses. (n.d.). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Retrieved from [Link]

-

ResearchGate. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

-

ResearchGate. (n.d.). A convenient stereoselective synthesis of beta-D-glucopyranosides. Retrieved from [Link]

-

PubMed Central. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of n-dodecyl glucoside by direct method. Retrieved from [Link]

- PubMed. (2015). Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. Drug development and industrial pharmacy, 41(11), 1846–1854.

Sources

- 1. This compound (18375-62-7) for sale [vulcanchem.com]

- 2. This compound | C16H33NO6 | CID 87610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 18375-62-7 [chemnet.com]

- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 6. researchgate.net [researchgate.net]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. reddit.com [reddit.com]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]

An In-Depth Technical Guide to N-Decyl-D-gluconamide: Structure, Synthesis, and Pharmaceutical Applications

This guide provides a comprehensive technical overview of N-Decyl-D-gluconamide, a non-ionic surfactant with significant potential in pharmaceutical research and drug development. We will delve into its molecular architecture, outline a robust synthesis protocol, and explore its application in advanced drug delivery systems, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Characteristics

This compound is an amphiphilic molecule, a structural characteristic that underpins its utility as a surfactant.[1] It possesses a polar hydrophilic head derived from D-gluconic acid and a nonpolar hydrophobic tail composed of a ten-carbon alkyl chain. This dual nature allows it to interface between aqueous and lipid phases, a critical function in various pharmaceutical formulations.

Molecular Structure and Formula

The systematic IUPAC name for this compound is (2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide.[2][3] Its structure is characterized by a linear D-gluconamide headgroup with multiple hydroxyl moieties, rendering it highly water-soluble, and a decyl tail that imparts lipophilicity.

Molecular Formula: C₁₆H₃₃NO₆[2][3]

Molecular Weight: 335.44 g/mol [2]

The specific stereochemistry of the gluconamide headgroup, derived from D-glucose, is crucial for its biocompatibility and biodegradability, making it an attractive excipient for pharmaceutical use.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its function as a surfactant and inform its application in drug delivery.

| Property | Value | Source |

| CAS Number | 18375-62-7 | [3] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| Critical Micelle Concentration (CMC) | Varies with conditions, expected in the low millimolar range | [4] |

| Hydrogen Bond Donor Count | 6 | [3] |

| Hydrogen Bond Acceptor Count | 6 | [3] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be efficiently achieved through the amidation of D-glucono-δ-lactone with decylamine. This method is favored for its high yield and the relative ease of purification of the final product. The following protocol is a self-validating system, designed to ensure reproducibility and high purity.

Rationale for Experimental Choices

The selection of D-glucono-δ-lactone as the starting material for the hydrophilic head is strategic. The lactone is a cyclic ester that readily reacts with primary amines like decylamine in an uncatalyzed ring-opening reaction to form the stable amide bond of the desired product. This approach avoids the need for coupling agents or harsh reaction conditions that could compromise the integrity of the multiple hydroxyl groups. Methanol is chosen as the solvent due to its ability to dissolve both reactants and facilitate the reaction, while also allowing for the precipitation of the product upon completion.

Experimental Protocol: Synthesis of this compound

Materials:

-

D-(+)-Glucono-δ-lactone

-

Decylamine

-

Anhydrous Methanol

-

Diethyl Ether (for washing)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-(+)-glucono-δ-lactone (1 equivalent) in anhydrous methanol.

-

Addition of Amine: To the stirred solution, add decylamine (1.1 equivalents) dropwise at room temperature. The slight excess of the amine ensures the complete consumption of the lactone.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

-

Product Isolation: After completion, cool the reaction mixture to room temperature and then further chill in an ice bath to facilitate the precipitation of the product.

-

Purification: Collect the white solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted decylamine and other impurities.

-

Drying: Dry the purified this compound under vacuum to obtain the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the formation of the amide bond.

-

Mass Spectrometry: To verify the molecular weight.

-

FTIR Spectroscopy: To identify the characteristic functional groups, particularly the amide and hydroxyl groups.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The primary application of this compound in the pharmaceutical sector is as a non-ionic surfactant. Its biocompatibility and non-toxic nature make it a superior alternative to many traditional surfactants.[4]

Stabilization of Nanoparticles for Drug Delivery

A significant challenge in drug development is the formulation of poorly water-soluble (hydrophobic) drugs. Nanoparticle-based drug delivery systems offer a promising solution by encapsulating the drug in a carrier, thereby enhancing its solubility and bioavailability.[5][6] this compound plays a crucial role as a stabilizing agent in these formulations.[1]

During the formation of nanoparticles, such as those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), surfactants are essential to prevent the aggregation of the newly formed particles. The hydrophobic decyl tails of this compound adsorb onto the surface of the hydrophobic drug-loaded nanoparticles, while the hydrophilic gluconamide heads extend into the aqueous medium.[7] This creates a steric barrier that prevents the nanoparticles from clumping together, ensuring a stable and uniform dispersion.

Caption: Stabilization of a hydrophobic nanoparticle by this compound.

Protocol for Nanoparticle Formulation

The following is a representative protocol for the formulation of drug-loaded polymeric nanoparticles stabilized with this compound using an oil-in-water emulsion-solvent evaporation method.

Materials:

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Hydrophobic drug (e.g., Paclitaxel)

-

Dichloromethane (DCM)

-

This compound

-

Deionized water

Procedure:

-

Organic Phase Preparation: Dissolve PLGA and the hydrophobic drug in dichloromethane.

-

Aqueous Phase Preparation: Prepare an aqueous solution of this compound.

-

Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature under a fume hood for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

-

Washing: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

-

Lyophilization: Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.

Conclusion and Future Perspectives

This compound is a promising non-ionic surfactant for pharmaceutical applications, owing to its well-defined amphiphilic structure, biocompatibility, and straightforward synthesis. Its demonstrated ability to stabilize nanoparticle formulations for the delivery of hydrophobic drugs highlights its potential in addressing key challenges in drug development. Future research should focus on a more detailed characterization of its surfactant properties, including a precise determination of its critical micelle concentration under various conditions, and exploring its efficacy in a wider range of drug delivery systems, including parenteral formulations. The continued development and application of such sugar-based excipients will undoubtedly contribute to the creation of safer and more effective medicines.

References

-

Efficient and Versatile Flow Synthesis of New Nonionic Glucamide Surfactants. AIR Unimi.[Link]

-

Synthesis of the decyl glycoside of D-glucose. ResearchGate.[Link]

-

This compound | C16H33NO6. PubChem.[Link]

-

Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. National Institutes of Health.[Link]

-

Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid) with Poly(O-Cholesteryl Methacrylate) for Delivery of Hydrophobic Drugs. MDPI.[Link]

-

Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid) with Poly(O-Cholesteryl Methacrylate) for Delivery of Hydrophobic Drugs. National Institutes of Health.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C16H33NO6 | CID 87610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid) with Poly(O-Cholesteryl Methacrylate) for Delivery of Hydrophobic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Self-Assembled Nanoparticles Based on Block-Copolymers of Poly(2-Deoxy-2-methacrylamido-d-glucose)/Poly(N-Vinyl Succinamic Acid) with Poly(O-Cholesteryl Methacrylate) for Delivery of Hydrophobic Drugs | MDPI [mdpi.com]

- 7. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Critical Micelle Concentration of N-Decyl-D-gluconamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Decyl-D-gluconamide is a non-ionic, sugar-based surfactant of significant interest in pharmaceutical and biotechnological applications due to its biocompatibility and derivation from renewable resources.[1] A pivotal parameter governing its efficacy in formulation science is the Critical Micelle Concentration (CMC), the threshold concentration at which individual surfactant monomers (unimers) self-assemble into thermodynamically stable aggregates known as micelles. This guide provides a comprehensive analysis of the theoretical and practical considerations for determining the CMC of this compound. While a definitive, experimentally validated CMC value for this specific molecule is not widely disseminated in peer-reviewed literature, this document will establish a scientifically grounded estimation based on structural analogs and homologous series trends.[2] More critically, it will equip researchers with the foundational knowledge and detailed experimental protocols required to determine the CMC empirically.

Introduction to this compound and its Micellar Properties

This compound (CAS: 18375-62-7) is an amphiphilic molecule featuring a hydrophilic D-gluconamide headgroup and a hydrophobic 10-carbon alkyl (decyl) tail.[3][4] This molecular architecture enables it to reduce surface tension at interfaces and to form micelles in aqueous solutions.[3]

The formation of micelles is a spontaneous process driven by the hydrophobic effect. Below the CMC, this compound molecules exist primarily as monomers, some of which will adsorb at interfaces like the air-water or oil-water interface. As the concentration increases to the CMC, the bulk phase becomes saturated with monomers, and the system's free energy is minimized by the aggregation of the hydrophobic tails into a non-polar core, shielded from the aqueous environment by the hydrophilic headgroups.[5] This phenomenon is fundamental to the surfactant's function in solubilizing poorly water-soluble drugs, stabilizing emulsions, and in various detergent applications.[6] A lower CMC value generally indicates a more efficient surfactant, as less material is required to initiate micellization and achieve the desired solubilization or emulsification effect.[2]

Key Structural Features of this compound:

-

IUPAC Name: (2R,3S,4R,5R)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide[4]

-

Molecular Formula: C₁₆H₃₃NO₆[4]

-

Molecular Weight: 335.44 g/mol [4]

-

Hydrophilic Headgroup: A linear glucose-derived chain with multiple hydroxyl groups and an amide linkage, conferring high polarity and hydrogen bonding capability.[3]

-

Hydrophobic Tail: A C10 alkyl chain, providing the non-polar character necessary for micelle formation.[3]

Factors Influencing the CMC of this compound

The precise CMC value is not an immutable constant but is influenced by the surfactant's molecular structure and the experimental conditions.[5] Understanding these factors is critical for both estimating the CMC and for designing robust experimental determinations.

-

Alkyl Chain Length: For a homologous series of non-ionic surfactants, increasing the length of the hydrophobic alkyl chain leads to a logarithmic decrease in the CMC.[1] The greater hydrophobicity of a longer chain enhances the thermodynamic driving force for micellization, causing it to occur at a lower concentration.[1]

-

Hydrophilic Headgroup: The nature of the headgroup affects its hydration and interaction with water. The multiple hydroxyl groups and amide linkage in this compound provide strong hydrophilic character.[3]

-

Temperature: For many non-ionic surfactants, the CMC initially decreases with increasing temperature. However, at higher temperatures, the dehydration of the hydrophilic headgroup can destabilize micelles, leading to an increase in the CMC.[7]

-

Presence of Additives: Unlike ionic surfactants, the CMC of non-ionic surfactants like this compound is only minimally affected by the addition of electrolytes. However, organic additives can influence the CMC by partitioning into the micelles or altering the bulk solvent properties.

Estimated CMC and Comparative Analysis

A close analog is n-Decyl-β-D-glucopyranoside (often referred to as Decyl Glucoside), which shares the same C10 hydrophobic tail but has a cyclic glucoside headgroup instead of a linear gluconamide. Experimental values for the CMC of Decyl Glucoside are reported in the range of 0.8 mM to 2.2 mM .[2][8][9] Another study focusing on β-D-alkyl glucosides reported a CMC of 2.2 mM for decyl glucoside.[10]

Given the structural similarities, it is reasonable to hypothesize that the CMC of this compound will be in a comparable millimolar range. The linear, potentially more flexible, gluconamide headgroup might exhibit different hydration and packing properties compared to the more rigid pyranoside ring, which could lead to a slight deviation from the values reported for Decyl Glucoside.

| Surfactant | Type | Hydrophobic Tail | Hydrophilic Headgroup | Reported CMC (mM) |

| This compound | Non-ionic | C10 | Linear Gluconamide | Not Readily Available [2] |

| n-Decyl-β-D-glucopyranoside | Non-ionic | C10 | Cyclic Glucoside | 0.8 - 2.2[2][8][9][10] |

| n-Octyl-β-D-glucoside | Non-ionic | C8 | Cyclic Glucoside | 18 - 25[2] |

| Sodium Dodecyl Sulfate (SDS) | Anionic | C12 | Sulfate | ~8.2[2] |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic | C16 | Quaternary Amine | ~0.9 - 1.0[2] |

Experimental Determination of the Critical Micelle Concentration

The most trustworthy approach for a researcher is to determine the CMC under the specific conditions of their application. The CMC is identified by observing a sharp change in a physical property of the surfactant solution as a function of its concentration.[5]

Below are detailed protocols for two of the most common and reliable methods for non-ionic surfactants.

Method 1: Surface Tension Measurement

Principle: The surface tension of an aqueous solution decreases as the concentration of a surfactant increases. This is due to the adsorption of surfactant monomers at the air-water interface. Once the interface is saturated and micelles begin to form in the bulk solution (at the CMC), the concentration of free monomers remains relatively constant. Consequently, the surface tension plateaus.[5] The CMC is determined from the inflection point on a plot of surface tension versus the logarithm of surfactant concentration.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 50 mM) in high-purity water. Ensure complete dissolution.

-

Serial Dilutions: Create a series of dilutions from the stock solution, spanning a concentration range that brackets the estimated CMC (e.g., from 0.01 mM to 20 mM).

-

Tensiometer Measurement:

-

Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each solution.

-

Ensure the platinum ring or plate is thoroughly cleaned (e.g., by flaming or washing with appropriate solvents) before each measurement to prevent cross-contamination.

-

Allow the system to equilibrate at a constant temperature (e.g., 25°C) before taking a reading.

-

-

Data Analysis:

-

Plot the measured surface tension (γ, in mN/m) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.

-

The resulting plot will typically show two linear regions. The first region exhibits a steep negative slope, and the second region (above the CMC) is nearly horizontal.

-

The CMC is the concentration corresponding to the intersection of the two extrapolated linear portions of the curve.[5]

-

Workflow for CMC Determination by Surface Tensiometry

Caption: Generalized workflow for CMC determination using surface tensiometry.

Method 2: Fluorescence Spectroscopy using a Hydrophobic Probe

Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene, whose emission spectrum is sensitive to the polarity of its microenvironment. In an aqueous solution below the CMC, pyrene resides in a polar environment and exhibits a characteristic fluorescence spectrum. When micelles form, the hydrophobic pyrene molecules preferentially partition into the non-polar core of the micelles. This change in the microenvironment causes a distinct shift in the pyrene fluorescence emission spectrum, which can be plotted against surfactant concentration to determine the CMC.

Experimental Protocol:

-

Preparation of Pyrene Stock: Prepare a dilute stock solution of pyrene in a volatile organic solvent like acetone (e.g., 0.1 mM).

-

Preparation of Surfactant Solutions:

-

Prepare a series of this compound solutions in high-purity water, covering a range of concentrations bracketing the estimated CMC.

-

To each vial of surfactant solution, add a small, constant aliquot of the pyrene stock solution. The final pyrene concentration should be very low (e.g., ~1 µM) to avoid excimer formation.

-

Evaporate the acetone, leaving the pyrene dispersed in the surfactant solutions. Allow the solutions to equilibrate overnight.

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite the pyrene at a suitable wavelength (e.g., 334 nm).

-

Record the emission spectrum for each sample (typically from 350 nm to 450 nm).

-

Note the intensities of the first (I₁) and third (I₃) major vibronic peaks (approximately 373 nm and 384 nm, respectively).

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities, I₁/I₃, for each surfactant concentration.

-

Plot the I₁/I₃ ratio (y-axis) against the surfactant concentration or its logarithm (x-axis).

-

Below the CMC, the I₁/I₃ ratio will be relatively high, reflecting the polar environment. As micelles form, the ratio will decrease and eventually plateau at a lower value, indicating the non-polar micellar environment.

-

The CMC is determined from the inflection point of this sigmoidal curve, often calculated as the center of the transition.

-

Logical Diagram of Fluorescence Probe Partitioning

Caption: Principle of CMC detection via a hydrophobic fluorescence probe.

Conclusion and Future Outlook

This compound stands as a promising non-ionic surfactant for advanced applications where biocompatibility and sustainability are paramount. While its specific critical micelle concentration is not yet a well-cataloged value, this guide establishes a robust framework for its estimation and empirical determination. By leveraging data from structural analogs and applying established methodologies such as tensiometry and fluorescence spectroscopy, researchers can confidently characterize this molecule. The detailed protocols provided herein serve as a self-validating system for obtaining reliable CMC data, which is essential for optimizing formulations, ensuring product performance, and advancing the use of green surfactants in the pharmaceutical and life sciences industries.

References

-

PubMed. (2001). Synthesis and Surface Properties of N-Alkyl-N-methylgluconamides and N-Alkyl-N-methyllactobionamides. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Liquid-Crystalline Behaviour in the n-Alkyl Gluconamides and Other Related Carbohydrates. Retrieved from [Link]

-

PubMed. (2004). Synthesis of novel N,N-di-n-alkylaldonamides and properties of their surface chemically pure adsorption layers at the air/water interface. Retrieved from [Link]

-

Consolidated Chemical. (n.d.). Decyl Glucoside | Premium Natural & Biodegradable Surfactant. Retrieved from [Link]

-

MCB Books. (n.d.). Decyl glucoside properties...Applications. Retrieved from [Link]

-

PubChem. (n.d.). N-Hexyl-D-gluconamide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Masaryk University. (n.d.). Exercise 9 CRITICAL MICELLE CONCENTRATION OF IONIC SURFACTANTS. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

Course Hero. (n.d.). Determination of the critical micelle concentration Introduction The micelle is an aggregate of surfactant molecules dispersed i. Retrieved from [Link]

-

Semantic Scholar. (1961). The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures. Retrieved from [Link]

-

PubMed Central. (2026). Decyl glucoside as a sustainable surfactant for cosmetic formulations: environmental stability under hardness, pH, and temperature variations. Retrieved from [Link]

-

Dojindo Molecular Technologies. (n.d.). Detergent n-Octyl-β-D-glucoside. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound (18375-62-7) for sale [vulcanchem.com]

- 4. This compound | C16H33NO6 | CID 87610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. dojindo.com [dojindo.com]

- 7. Page loading... [guidechem.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 10. The Surface Tension and the Critical Micelle Concentration in Aqueous Solution of β-D-Alkyl Glucosides and their Mixtures | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Aqueous Solubility of N-Decyl-D-gluconamide for Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of N-Decyl-D-gluconamide in Advanced Formulations

This compound, a nonionic surfactant, stands at the forefront of formulation science, particularly within the pharmaceutical and biotechnology sectors. Its unique molecular architecture, comprising a hydrophilic D-gluconamide headgroup and a ten-carbon hydrophobic tail, imparts a favorable balance of properties essential for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) and stabilizing complex biological systems. This guide provides a comprehensive exploration of the aqueous solubility of this compound, moving beyond mere data points to elucidate the underlying physicochemical principles and provide actionable experimental protocols. For the researcher and drug development professional, a thorough understanding of this molecule's behavior in aqueous environments is not merely academic—it is a cornerstone of rational formulation design and, ultimately, therapeutic success.

Molecular Architecture and Its Influence on Aqueous Solubility

This compound (C16H33NO6, Molecular Weight: 335.44 g/mol ) is an amphiphilic molecule, a characteristic that dictates its interaction with aqueous media.[1][2][3] The molecule's structure features a D-gluconic acid backbone linked via an amide bond to a decyl (C10) alkyl chain.[1][2] The multiple hydroxyl groups of the gluconamide head impart significant hydrophilicity, enabling hydrogen bonding with water molecules.[1][2] Conversely, the decyl tail contributes hydrophobic character. This dual nature drives the molecule's behavior at interfaces and its self-assembly in solution, which are fundamental to its function as a surfactant.[1][2]

The solubility of this compound in water is a direct consequence of this amphiphilicity. While qualitatively described as having good solubility in polar solvents, precise quantitative data is not extensively reported in publicly available literature, underscoring the importance of empirical determination for specific applications.[1][2][4]

Factors Governing the Aqueous Solubility of this compound

The aqueous solubility of a nonionic surfactant like this compound is not a fixed value but is influenced by several environmental and structural factors. A comprehensive understanding of these factors is critical for controlling and optimizing formulation performance.

The Role of Temperature

The Influence of pH and Ionic Strength

As a nonionic surfactant, the solubility of this compound is generally less sensitive to changes in pH and the presence of electrolytes compared to its ionic counterparts.[5] This characteristic offers a significant advantage in formulating for a wide range of physiological and processing conditions. However, at very high salt concentrations, "salting-out" effects can occur, leading to a decrease in solubility.

The Critical Micelle Concentration (CMC)

Above a certain concentration, known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) in solution begin to self-assemble into organized structures called micelles.[6][7] This is a critical phenomenon as the formation of micelles dramatically increases the apparent solubility of hydrophobic substances by partitioning them into the hydrophobic core of the micelles.[6][7]

The CMC is a key parameter for any surfactant and is influenced by factors such as alkyl chain length, temperature, and the presence of other molecules in the solution.[6] For the N-alkyl-D-gluconamide series, it is expected that as the alkyl chain length increases, the CMC decreases due to the increased hydrophobicity driving micellization at lower concentrations.[4] While the precise CMC for this compound is not widely published, it is a crucial parameter to determine experimentally for effective formulation development.[4][8]

Caption: Factors influencing the aqueous solubility of this compound.

Quantitative Data and Expected Trends

While specific, experimentally determined values for the aqueous solubility and CMC of this compound are not readily found in the literature, we can infer expected trends based on the behavior of homologous series of non-ionic surfactants. For precise formulation work, experimental determination is strongly recommended.

| Property | Homologous Series Trend with Increasing Alkyl Chain Length | Expected for this compound | Rationale |

| Aqueous Solubility | Decreases | Moderate | The C10 alkyl chain provides significant hydrophobicity, but the highly hydrophilic gluconamide headgroup still allows for reasonable water solubility.[4] |

| Critical Micelle Concentration (CMC) | Decreases | Lower than shorter-chain analogs (e.g., N-Hexyl-D-gluconamide) | Increased hydrophobicity of the longer alkyl chain promotes self-assembly into micelles at a lower concentration to minimize contact with water.[4] |

Experimental Protocols for Determining Aqueous Solubility and CMC

The following protocols provide robust, step-by-step methodologies for the experimental determination of the aqueous solubility and Critical Micelle Concentration of this compound.

Determination of Equilibrium Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.[5][9][10][11]

Principle: An excess amount of the solid compound is agitated in the aqueous medium of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the clear supernatant is then determined.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the desired aqueous solution (e.g., purified water, buffer) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). A common starting point is to add an amount estimated to be at least 2-3 times the expected solubility.

-

Equilibration: Agitate the mixture at a constant, controlled temperature using a reliable shaker or rotator. The agitation time should be sufficient to reach equilibrium, typically 24 to 72 hours. It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.

-

Phase Separation: After equilibration, allow the suspension to settle. To ensure complete separation of the undissolved solid, centrifuge the samples at a high speed.

-

Sampling: Carefully withdraw a known volume of the clear supernatant, being cautious not to disturb the solid pellet.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method. As this compound lacks a strong chromophore, techniques such as Liquid Chromatography with Mass Spectrometry (LC-MS) or a Charged Aerosol Detector (CAD) are often employed.

-

Calculation: The equilibrium solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors.

Caption: Experimental workflow for the shake-flask solubility determination.

Determination of the Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of a surfactant. Two common and reliable techniques are surface tensiometry and fluorescence spectroscopy.

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the surfactant monomers accumulate at the air-water interface. Once the interface is saturated, the monomers begin to form micelles in the bulk solution. At this point, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is the concentration at which this break in the surface tension versus concentration plot occurs.[8][12][13][14]

Step-by-Step Protocol:

-

Solution Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range both below and above the expected CMC.

-

Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Plotting: Plot the measured surface tension as a function of the logarithm of the this compound concentration.

-

CMC Determination: The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.

Principle: The fluorescence emission spectrum of a hydrophobic probe like pyrene is sensitive to the polarity of its microenvironment.[1][15][16][17] In an aqueous solution below the CMC, pyrene resides in a polar environment. Above the CMC, pyrene partitions into the nonpolar, hydrophobic core of the micelles. This change in the microenvironment causes a shift in the fine structure of the pyrene emission spectrum, specifically the ratio of the intensity of the first and third vibronic peaks (I1/I3). A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration will show a sigmoidal curve, and the inflection point corresponds to the CMC.[18]

Step-by-Step Protocol:

-

Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone).

-

Sample Preparation: Prepare a series of this compound solutions in the desired aqueous medium. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration in the micromolar range. The organic solvent is typically allowed to evaporate, leaving the pyrene dispersed in the surfactant solutions.

-

Fluorescence Measurement: Excite the samples at a wavelength of around 334 nm and record the emission spectra.

-

Data Analysis: Determine the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks in the pyrene emission spectrum for each sample.

-

CMC Determination: Plot the ratio of I1/I3 as a function of the logarithm of the this compound concentration. The CMC is determined from the midpoint of the transition in the resulting sigmoidal curve.

Applications in Drug Development

The favorable solubility characteristics and low toxicity profile of this compound make it an attractive excipient in a variety of pharmaceutical applications:

-

Solubilization of Poorly Soluble Drugs: The ability to form micelles allows for the encapsulation and solubilization of hydrophobic APIs, enhancing their bioavailability.

-

Stabilization of Biologics: As a nonionic surfactant, it can be used to prevent the aggregation and surface adsorption of proteins and other biologics in parenteral formulations.

-

Enhancement of Drug Delivery: Micellar formulations can be designed to target specific tissues or to provide controlled release of the encapsulated drug.

Conclusion

This compound is a versatile nonionic surfactant with significant potential in pharmaceutical and scientific applications. While its aqueous solubility is qualitatively good, a quantitative understanding is paramount for successful formulation development. The factors influencing its solubility are multifaceted, with the Critical Micelle Concentration being a pivotal parameter. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to precisely characterize the aqueous behavior of this compound, thereby enabling its rational and effective application in advanced formulations.

References

- Vulcanchem. (n.d.). This compound - 18375-62-7.

-

ResearchGate. (2025). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. Retrieved from [Link]

-

ACS Publications. (2007). A New Pyrene-Based Fluorescent Probe for the Determination of Critical Micelle Concentrations. The Journal of Physical Chemistry B. Retrieved from [Link]

-

ResearchGate. (n.d.). SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supplementary Materials 1. Methods for surfactant critical micelle / micellar concentration (CMC). Retrieved from [Link]

-

Science Alert. (n.d.). Investigating Synergism in Critical Micelle Concentration of Anionic-Nonionic Surfactant Mixtures: Surface Versus Interfacial Tension Techniques. Retrieved from [Link]

-

American Institute of Physics. (1998). Measurement of critical micelle concentration of nonionic surfactant solutions using impedance spectroscopy technique. Retrieved from [Link]

-

PubMed. (2015). CMC determination of nonionic surfactants in protein formulations using ultrasonic resonance technology. Retrieved from [Link]

-

USA BOTALAB. (2020). How to measure surface tension and CMC (Critical Micelle Concentration). Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

IRIS - UNICAM. (2019). Methods for CMC determination of surfactants: are theyvinterchangeable?. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

-

R Discovery. (n.d.). Shake Flask Method Research Articles. Retrieved from [Link]

-

University of Technology. (n.d.). Determination of the critical micelle concentration. Retrieved from [Link]

-

NIH. (n.d.). Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility (g/L) of Studied Drugs in Aqueous Solutions of 10% and 50%.... Retrieved from [Link]

-

NIH. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

- 1. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (18375-62-7) for sale [vulcanchem.com]

- 3. This compound | C16H33NO6 | CID 87610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scielo.br [scielo.br]

- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 7. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. scialert.net [scialert.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rsc.org [rsc.org]

- 18. agilent.com [agilent.com]

An In-Depth Technical Guide to N-Decyl-D-gluconamide: A Non-Ionic Surfactant for Advanced Applications

Executive Summary: N-Decyl-D-gluconamide is a non-ionic, sugar-based surfactant distinguished by its unique molecular architecture, which combines a hydrophilic D-gluconamide headgroup with a hydrophobic ten-carbon alkyl tail. This structure imparts a favorable balance of properties, including mildness, biocompatibility, and ready biodegradability, making it a compound of significant interest for specialized applications in life sciences and pharmaceutical development.[1][2] Unlike traditional ionic surfactants, its uncharged nature renders it less denaturing to sensitive biological macromolecules, positioning it as a valuable tool for the solubilization of membrane proteins and the formulation of delicate drug delivery systems. This guide provides a comprehensive technical overview of its classification, physicochemical characteristics, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Profile and Classification

Chemical Identity

This compound is systematically classified as a non-ionic surfactant. Its identity is defined by the following key parameters:

The Amphiphilic Architecture

The functionality of this compound is rooted in its distinct amphiphilic structure. This duality allows it to effectively bridge the interface between polar and non-polar environments.[1]

-

Hydrophilic Headgroup: The head consists of a linear D-gluconamide moiety derived from D-gluconic acid. This region contains five hydroxyl (-OH) groups and an amide (-CONH-) linkage, which can participate in extensive hydrogen bonding with water, conferring excellent aqueous solubility.[1]

-

Hydrophobic Tail: The tail is a saturated ten-carbon alkyl chain (n-decyl), which is responsible for the molecule's lipophilic character and its ability to interact with non-polar substances like lipids and hydrophobic domains of proteins.[1]

The presence of the amide bond distinguishes it from alkyl glucoside surfactants (e.g., Decyl Glucoside), where the headgroup is attached via an ether linkage. This difference can influence properties such as chemical stability and the precise nature of its hydrogen-bonding interactions.

Caption: Molecular structure of this compound.

Physicochemical Characteristics

The performance of a surfactant is defined by its behavior in aqueous solution, particularly its ability to reduce surface tension and self-assemble into micelles.

Core Surfactant Properties

While specific experimental data for the Critical Micelle Concentration (CMC) of this compound is not widely reported in peer-reviewed literature, its properties can be reliably inferred from structurally similar compounds.[5] The CMC is the concentration threshold above which surfactant monomers spontaneously assemble into larger aggregates (micelles), a process crucial for solubilization.[6]

A lower CMC indicates greater efficiency, as less surfactant is needed to initiate micellization. Key comparative data are presented below.

| Surfactant | Chemical Class | Alkyl Chain | Headgroup Linkage | CMC (mM) | Surface Tension at CMC (mN/m) | Reference(s) |

| N-Decyl-N-methyl-D-gluconamide | N-Alkyl-N-methyl-gluconamide | C10 | Amide | 4.8 | 27.5 | [2] |

| Decyl Glucoside | Alkyl Polyglucoside (APG) | C10 | Ether (Acetal) | ~1.0 - 2.2 | ~28.9 | [7][8] |

| n-Octyl-β-D-glucopyranoside (OG) | Alkyl Polyglucoside (APG) | C8 | Ether (Acetal) | 20-25 | - | [5] |

| Sodium Dodecyl Sulfate (SDS) | Anionic | C12 | Sulfate | ~8.0 | ~38.0 | [6] |

Data Interpretation: The N-methylated C10-gluconamide analogue exhibits a CMC of 4.8 mM.[2] It is anticipated that the CMC of this compound would be in a similar low-millimolar range. The difference in headgroup structure (amide vs. ether) between gluconamides and glucosides likely accounts for variations in CMC values. The non-ionic character of these sugar-based surfactants results in significantly milder surface activity compared to harsh anionic surfactants like SDS.

Solubility and Stability

This compound demonstrates good solubility in water and polar buffer systems, a direct result of its polyhydroxylated headgroup.[1] It is generally stable under typical physiological conditions of pH and temperature.[9] Unlike ester-linked surfactants, the amide bond offers greater resistance to hydrolysis, particularly at alkaline pH.

Synthesis Pathway

N-alkyl-D-gluconamides are typically synthesized via the amidation of D-glucono-1,5-lactone with a corresponding primary amine. This straightforward and efficient method avoids the need for complex protection-deprotection steps.

The reaction proceeds by nucleophilic attack of the primary amine (decylamine) on the electrophilic carbonyl carbon of the lactone ring, leading to ring-opening and formation of the stable amide bond.

Caption: Synthesis of this compound.

Mechanism of Action in Aqueous Systems

Micellization Dynamics

In an aqueous solution below its CMC, this compound exists primarily as monomers. As the concentration increases to the CMC, these monomers rapidly self-assemble into spherical structures known as micelles.[3][6] In this thermodynamically favorable arrangement, the hydrophobic decyl tails cluster together to form a non-polar core, shielded from the aqueous environment by a shell of the hydrophilic gluconamide headgroups. This micellar core creates a microenvironment capable of sequestering and solubilizing hydrophobic molecules.

Caption: Monomer-to-micelle transition at the CMC.

Applications in Research and Drug Development

The mild, non-denaturing properties of this compound make it particularly suitable for applications involving sensitive biological systems.

Solubilization and Stabilization of Membrane Proteins

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and requirement for a lipid-like environment.[10] Mild, non-ionic surfactants are essential tools for extracting these proteins from the cell membrane while preserving their native structure and function.[5]

Causality Behind Experimental Choices:

-

Non-Ionic Nature: The absence of a net charge on this compound prevents strong electrostatic interactions that can disrupt the delicate tertiary and quaternary structures of proteins, a common issue with ionic detergents like SDS.

-

Sugar-Based Headgroup: The polyhydroxylated headgroup can form a hydration shell around the protein, mimicking the polar environment of the lipid bilayer's exterior and helping to maintain the protein's native conformation.

-

High CMC (Relative to Harsh Detergents): A moderately high CMC, typical for this class of surfactants, facilitates its removal during downstream purification steps, such as dialysis or size-exclusion chromatography, which is critical for subsequent structural or functional assays.[11]

This protocol provides a self-validating framework for the solubilization of integral membrane proteins from a prepared membrane fraction.

-

Preparation of Membrane Fraction:

-

Start with a cell pellet known to express the target protein.

-

Resuspend the pellet in an ice-cold lysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, with protease inhibitors).

-

Lyse the cells using an appropriate method (e.g., sonication, French press).

-

Perform a low-speed centrifugation (e.g., 10,000 x g for 20 min) to remove nuclei and cell debris.

-